N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-propylsulfonylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-2-9-22(20,21)14-8-3-11(10-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-8,10H,2,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSCSBUGSIRFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. One common method involves the reaction of 4-chlorobenzoyl chloride with 6-aminonicotinic acid in the presence of a base to form the intermediate 4-chlorophenyl-6-aminonicotinamide. This intermediate is then reacted with propylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
5-Cyano-4-(4-methoxyphenyl)-2-methyl-N-phenyl-6-(propylsulfanyl)nicotinamide
- Molecular Formula : C₂₄H₂₃N₃O₂S (417.52 g/mol) .
- Key Differences: Substituents: Contains a 4-methoxyphenyl group (electron-donating) instead of 4-chlorophenyl (electron-withdrawing). The sulfanyl (-S-) group at position 6 is less polar than the sulfonyl (-SO₂-) group. Synthesis: Likely synthesized via nucleophilic substitution for the sulfanyl group, whereas the sulfonyl analog would require oxidation steps .
4-(4-Chlorophenylamino)-6-(4-substitutedphenyl)-5,6-dihydropyrimidin-2-thione
- Molecular Framework: Dihydropyrimidin-thione core with a 4-chlorophenylamino group .
- Activity: Demonstrated antimicrobial and antifungal properties, suggesting that the 4-chlorophenyl moiety contributes to bioactivity across diverse scaffolds .
Chlorhexidine Derivatives (e.g., Chlorhexidine Nitrile)
- Molecular Formula : C₁₆H₂₄ClN₉ (377.88 g/mol) .
- Key Differences: Functional Groups: Biguanide and cyanocarbamimidoyl groups instead of nicotinamide and sulfonyl. Application: Broad-spectrum antiseptic activity, highlighting the role of chlorophenyl groups in membrane disruption. The nicotinamide-sulfonyl scaffold may offer targeted enzyme inhibition rather than nonspecific microbicidal effects .
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Compounds
Role of the Sulfonyl Group
- In contrast, sulfanyl-containing compounds (e.g., ) may exhibit faster metabolism due to sulfur’s susceptibility to oxidation.
Chlorophenyl Substituent Effects
- The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the amide bond, possibly influencing target binding affinity. This effect is absent in methoxyphenyl analogs, which may prioritize solubility over reactivity .
Biological Activity
N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by its unique structure, which contributes to its biological activities. The presence of the chlorophenyl and propylsulfonyl groups enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, reducing oxidative stress in cells. This is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.
- Cell Proliferation Inhibition : Studies indicate that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anti-cancer agent.
Antioxidant Activity
This compound demonstrates a capacity to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This activity is vital in mitigating oxidative stress-related diseases.
Anti-inflammatory Activity
The compound has been observed to inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo. This effect is particularly relevant in models of chronic inflammatory diseases.
Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cells. It has shown effectiveness against various cancer types, including colon and breast cancer, by disrupting cell cycle progression and promoting programmed cell death.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant effects | This compound significantly reduced ROS levels in cultured cells. |
| Study 2 | Assess anti-inflammatory properties | The compound decreased IL-6 and TNF-alpha levels in macrophage cultures, indicating strong anti-inflammatory effects. |
| Study 3 | Investigate anticancer potential | In vitro studies showed a 50% reduction in cell viability in colon adenocarcinoma cells treated with the compound at 10 µM concentration over 48 hours. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide, and how are reaction conditions (e.g., solvent, temperature) optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the nicotinamide core and coupling with the 4-chlorophenyl group. Key steps include refluxing in polar aprotic solvents (e.g., DMF or THF) and using coupling agents like EDC/HOBt. Purification via column chromatography (silica gel, gradient elution) and characterization by -NMR, -NMR, and LC-MS are critical. Reaction optimization focuses on temperature control (60–80°C) and stoichiometric ratios to minimize byproducts .
Q. How can researchers resolve ambiguities in spectroscopic data (e.g., NMR signal overlap) during structural characterization?
- Methodological Answer : For overlapping -NMR signals, advanced techniques like 2D-COSY or HSQC can differentiate proton environments. LC-MS with high-resolution mass spectrometry (HRMS) confirms molecular weight. Comparative analysis with analogous compounds (e.g., nicotinamide derivatives with sulfonyl groups) and computational modeling (DFT-based NMR prediction) further validate assignments .
Q. What in vitro assays are recommended for preliminary toxicity profiling of this compound?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC determination).
- Genotoxicity : Ames test for mutagenicity.
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low oral bioavailability). Strategies include:
- Formulation optimization : Use of nanoemulsions or cyclodextrin complexes to enhance solubility.
- Metabolite profiling : LC-MS/MS identification of active metabolites in plasma.
- Pharmacodynamic modeling : Correlate in vitro IC with tissue distribution data from radiolabeled studies .
Q. What computational approaches are suitable for predicting target selectivity and off-target effects?
- Methodological Answer :
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, proteases).
- Machine learning : Use QSAR models trained on nicotinamide derivatives to predict ADMET properties.
- Proteomics : Thermal shift assays (TSA) or affinity pull-down coupled with mass spectrometry for target deconvolution .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Methodological Answer :
- Isosteric replacement : Substitute the propylsulfonyl group with a trifluoromethanesulfonyl group to reduce CYP450-mediated oxidation.
- Deuterium labeling : Introduce deuterium at metabolically vulnerable positions (e.g., benzylic carbons) to slow degradation.
- Prodrug design : Mask polar groups (e.g., amide) with ester linkages for improved membrane permeability .
Q. What strategies address contradictory data in enzyme inhibition assays (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Assay standardization : Validate using reference inhibitors (e.g., staurosporine for kinases) and control for variables like ATP concentration.
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular functional assays (e.g., luciferase reporter systems).
- Data normalization : Use Z-factor analysis to assess assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
